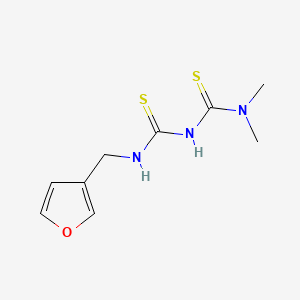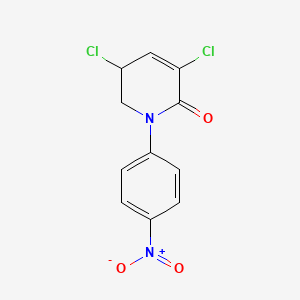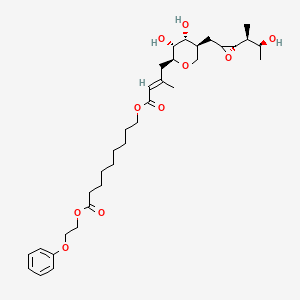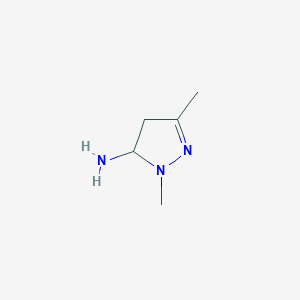
5-Chloro-4-(3-iodophenoxy)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-4-(3-iodophenoxy)pyrimidin-2-amine: is a chemical compound with the molecular formula C10H7ClIN3O . It is a member of the pyrimidine family, which is known for its diverse applications in medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of a chloro group at the 5th position, an iodophenoxy group at the 4th position, and an amine group at the 2nd position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-(3-iodophenoxy)pyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloropyrimidine and 3-iodophenol.
Nucleophilic Substitution: The 3-iodophenol undergoes nucleophilic substitution with 5-chloropyrimidine in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Amination: The intermediate product is then subjected to amination using ammonia or an amine source under appropriate conditions to introduce the amine group at the 2nd position of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-(3-iodophenoxy)pyrimidin-2-amine: undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group, to form corresponding oxides or reduced amines.
Coupling Reactions: The iodophenoxy group can participate in coupling reactions such as Suzuki or Sonogashira coupling to form biaryl or alkyne derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF)
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Coupling: Palladium catalysts (Pd), bases like potassium phosphate (K3PO4)
Major Products
The major products formed from these reactions include substituted pyrimidines, oxidized or reduced amines, and biaryl or alkyne derivatives.
Scientific Research Applications
5-Chloro-4-(3-iodophenoxy)pyrimidin-2-amine: has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Agriculture: It is explored for its potential as a fungicide or herbicide, leveraging its ability to disrupt biological pathways in pests.
Material Science: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5-Chloro-4-(3-iodophenoxy)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and iodo groups enhance its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity or modulate receptor function, leading to therapeutic effects in medicinal applications or pesticidal effects in agricultural applications.
Comparison with Similar Compounds
5-Chloro-4-(3-iodophenoxy)pyrimidin-2-amine: can be compared with other similar compounds, such as:
4-Chloro-5-iodo-6-methyl-pyrimidin-2-amine: Similar structure but with a methyl group instead of the iodophenoxy group.
5-Chloro-3-iodo-pyridin-2-ylamine: Similar structure but with a pyridine ring instead of the pyrimidine ring.
4-(5-Chloro-2-methoxyphenyl)pyrimidin-2-amine: Similar structure but with a methoxyphenyl group instead of the iodophenoxy group.
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H7ClIN3O |
|---|---|
Molecular Weight |
347.54 g/mol |
IUPAC Name |
5-chloro-4-(3-iodophenoxy)pyrimidin-2-amine |
InChI |
InChI=1S/C10H7ClIN3O/c11-8-5-14-10(13)15-9(8)16-7-3-1-2-6(12)4-7/h1-5H,(H2,13,14,15) |
InChI Key |
MOCYITZVCAWPOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)OC2=NC(=NC=C2Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[Chloro(pyridin-3-yl)methyl]benzonitrile](/img/structure/B13859328.png)

![[(5-Nitrofurfurylidene)hydrazino]acetic Acid; Nitrofurantoin Impurity](/img/structure/B13859333.png)
![N-[1-(1H-indol-3-yl)propan-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B13859340.png)
![Tert-butyl 4-[6-(bromomethyl)-2-chlorothieno[3,2-d]pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B13859344.png)

![5-Chloro-1-(cyclopropylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-one](/img/structure/B13859357.png)



![1-[(2-Methoxyphenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid](/img/structure/B13859387.png)

